N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
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Overview
Description
N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is a complex organic compound that features a phenyl group, an oxadiazole ring, and a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Methylation of the Amine: The final step involves the methylation of the amine group, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine exerts its effects involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-phenylmethanamine: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.
1-phenyl-1,3,4-oxadiazole: Does not have the methylated amine group, which limits its potential interactions with biological targets.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C17H17N3O/c1-20(12-14-8-4-2-5-9-14)13-16-18-19-17(21-16)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
CEHUFDYCEVLUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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